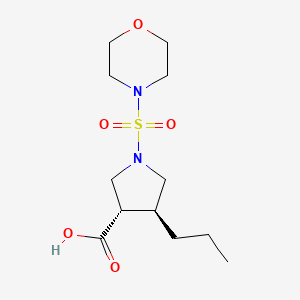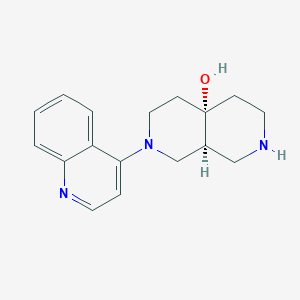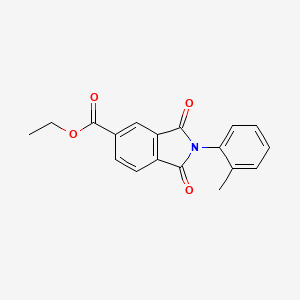![molecular formula C16H23N3O3 B5632747 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5632747.png)
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Mécanisme D'action
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide exerts its effects by binding to the mu-opioid receptor and the delta-opioid receptor in the brain. This results in the activation of various signaling pathways, including the G protein-coupled receptor signaling pathway and the cAMP signaling pathway. The activation of these pathways leads to the modulation of neurotransmitter release, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including analgesia, sedation, and respiratory depression. This compound has also been shown to have neuroprotective effects, anti-tumor effects, and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor and the delta-opioid receptor. However, this compound also has some limitations, including its potential for abuse and addiction, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide, including further investigation into its mechanism of action, the development of more potent and selective analogs, and the exploration of its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. Additionally, the potential for abuse and addiction should be further studied to determine the safety and efficacy of this compound as a potential therapeutic agent.
Méthodes De Synthèse
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide can be synthesized using various methods, including the reaction of piperidine-4-carboxylic acid with 2-methoxyaniline, followed by the reaction of the resulting compound with ethyl chloroformate. The final step involves the reaction of the resulting compound with 3-oxopropylamine to yield this compound.
Applications De Recherche Scientifique
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, this compound has been shown to have anti-tumor effects and can potentially be used in the treatment of various types of cancers. In immunology, this compound has been shown to have immunomodulatory effects and can potentially be used in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-22-14-5-3-2-4-13(14)18-15(20)8-11-19-9-6-12(7-10-19)16(17)21/h2-5,12H,6-11H2,1H3,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZJXAHTZLZOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methoxyethyl)-8-[(2-oxopyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632685.png)
![5-[3-(4-ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5632699.png)
![N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5632702.png)

![(3R*,4R*)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5632731.png)
![7-[2-(methylthio)pyrimidin-4-yl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5632732.png)
![1-[3-oxo-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5632739.png)
![6-fluoro-2-[({(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}amino)methyl]quinolin-4-ol](/img/structure/B5632746.png)
![7-{[5-(1H-pyrazol-5-yl)-2-furyl]sulfonyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5632751.png)
![4-ethyl-6-{4-[(4-methoxyphenoxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5632757.png)
![N-[3-(acetylamino)phenyl]-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5632760.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5632763.png)